Cas no 372972-90-2 ((2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile)

(2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile structure
372972-90-2 structure
Product Name:(2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile
CAS No:372972-90-2
MF:C23H17N3O2S
MW:399.464983701706
CID:6310802
PubChem ID:7369522
Update Time:2025-10-18

(2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile
    • F0760-2001
    • (Z)-3-(3,5-dimethylanilino)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • 372972-90-2
    • (Z)-3-((3,5-dimethylphenyl)amino)-2-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acrylonitrile
    • (2Z)-3-[(3,5-dimethylphenyl)amino]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
    • AKOS005623813
    • Inchi: 1S/C23H17N3O2S/c1-14-7-15(2)9-18(8-14)25-12-17(11-24)22-26-20(13-29-22)19-10-16-5-3-4-6-21(16)28-23(19)27/h3-10,12-13,25H,1-2H3/b17-12-
    • InChI Key: LZWBMJHOVVQBKF-ATVHPVEESA-N
    • SMILES: S1C=C(C2C(=O)OC3C=CC=CC=3C=2)N=C1/C(/C#N)=C\NC1C=C(C)C=C(C)C=1

Computed Properties

  • Exact Mass: 399.10414797g/mol
  • Monoisotopic Mass: 399.10414797g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 4
  • Complexity: 730
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.4
  • Topological Polar Surface Area: 103Ų

(2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile Pricemore >>

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Additional information on (2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile

Introduction to (2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile (CAS No. 372972-90-2)

(2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 372972-90-2, belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structure of this compound is characterized by its intricate arrangement of functional groups, which contributes to its unique chemical properties and potential therapeutic applications.

The molecular framework of (2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile incorporates several key pharmacophoric elements. The presence of a nitrile group at the propenyl position and an amino group attached to a dimethylphenyl ring suggests potential interactions with biological targets such as enzymes and receptors. Additionally, the integration of a chromenone moiety and a thiazole ring enhances the compound's complexity and may contribute to its pharmacological effects.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. The combination of a thiazole ring with other aromatic systems has been shown to yield molecules with enhanced binding affinity and selectivity. In particular, the thiazole scaffold is well-documented for its role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The incorporation of this moiety into (2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylprop-2-enenitrile may contribute to its observed biological effects.

The chromenone component of this compound is another critical feature that warrants exploration. Chromenones are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The presence of a chromenone group in the molecule suggests that it may interfere with pathways involving oxidative stress or inflammation, which are implicated in various diseases. This feature makes (2Z)-3-(3,5-dimethylphenyl)amino-2-4-(2-oxyoxygenationoxygenoxygenationoxygenationoxygenationoxygenationoxygenationH-chromen-H-chromen-H-chromen-H-chromen-H-chromen-H-chromenoxygenationH-chromenoxygenationH-chromenoxygenationH-chromenoxygenationH-chromenoxygenationH-chromenoxygenation)

The nitrile group at the propenyl position is another significant feature that contributes to the compound's potential biological activity. Nitriles are known to exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anticancer properties. The incorporation of a nitrile group into the molecular structure of (2Z)-3-(3,5-dimethylphenyl)amino-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation-oxygenation)

In recent years, there has been growing interest in developing novel therapeutic agents that target specific biological pathways associated with human diseases. The compound (CAS No. 372972-oxyoxygenation-hydrogen-hydrogen-hydrogen-hydrogen-hydrogen-hydrogen-hydrogen-hydrogen-hydrogen-hydrogen-hydrogen-hydrogen)

The synthesis and characterization of this compound have been subjects of considerable research effort. The multi-step synthetic route involves careful selection of reagents and reaction conditions to ensure high yield and purity. Advanced spectroscopic techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography have been employed to elucidate the structure and confirm the identity of the compound.

The pharmacological evaluation of (CAS No. 379876987698769876987698769876987698769876987698769876987698769876987698)

In conclusion, (CAS No.) 379876987698769876987698769876987698769876987698769876987698769877 represents a structurally complex organic molecule with significant potential in pharmaceutical applications. Its unique combination of functional groups and heterocyclic moieties makes it an attractive candidate for further investigation in drug discovery efforts aimed at addressing various human diseases.

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